molecular formula C28H19ClF3N5O4 B2510938 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 321392-12-5

2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B2510938
CAS No.: 321392-12-5
M. Wt: 581.94
InChI Key: FVOXFTHRAPWGQI-UHFFFAOYSA-N
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Description

2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C28H19ClF3N5O4 and its molecular weight is 581.94. The purity is usually 95%.
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Scientific Research Applications

Heterocyclization and Synthesis of Spiro Compounds

Research has explored the synthesis of complex spiro compounds through the heterocyclization of pyrrolediones with various chemicals. For instance, ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates reacted with indan-1,3-dione and certain amines to produce a range of spiro compounds, demonstrating the versatility of pyrrolediones in organic synthesis (Sal’nikova, Dmitriev, & Maslivets, 2019).

Photophysical Properties of Diketopyrrolopyrrole Derivatives

In the field of optoelectronics, diketopyrrolopyrrole derivatives, which are structurally related to the compound , have been synthesized and studied for their photophysical properties. These derivatives exhibit varying absorption and emission bands, indicating potential for use in organic optoelectronic materials and biological systems (Zhang et al., 2014).

Synthesis of Fluorinated Quinoxaline Derivatives

The synthesis of fluorinated quinoxaline derivatives, related to the compound in focus, highlights the potential for creating novel compounds with specific properties. The reaction of certain starting materials resulted in derivatives that may have potential applications in various fields, including medicinal chemistry (Kotovskaya, Perova, Charushin, & Chupakhin, 1999).

Application in Synthesizing Naphthyridine Derivatives

The compound's structural similarity to pyrrolo[3,4-c]pyridine-1,3-diones has been leveraged in synthesizing naphthyridine derivatives, which have been screened for pharmacological properties, including anticancer activity (Wagner et al., 2009).

Use in Creating Polyfunctionally Heterocyclic Derivatives

The compound's framework has been employed in the facile synthesis of polyfunctionally heterocyclic derivatives incorporating 2-imino-2H-chromene moieties. These derivatives have potential applications in various chemical and pharmaceutical fields (Azab & Rady, 2012).

Properties

IUPAC Name

5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(1-hydroxy-3-oxoinden-2-yl)-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClF3N5O4/c29-16-11-13(28(30,31)32)12-35-25(16)34-9-10-37-26(40)18-19(27(37)41)22(36-21(18)17-7-3-4-8-33-17)20-23(38)14-5-1-2-6-15(14)24(20)39/h1-8,11-12,18-19,21,38H,9-10H2,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWMFCLRRHURSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC(C4C3C(=O)N(C4=O)CCNC5=C(C=C(C=N5)C(F)(F)F)Cl)C6=CC=CC=N6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClF3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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